~10-Fold S6K1 Potency Gain with Cyclopropylmethyl Substitution
In a direct head-to-head comparison within the same assay system, the N-1 cyclopropylmethyl substituent (compound 15e) yielded an S6K1 IC50 of 19.8 nM, representing a 9.8-fold improvement in potency over the N-1 methyl analog (15a, IC50 = 194 nM) and a 3.0-fold improvement over the N-1 ethyl analog (15b, IC50 = 59.8 ± 32.4 nM) [1]. This demonstrates that the cyclopropylmethyl group provides a quantifiable advantage in target engagement for this chemotype.
| Evidence Dimension | S6K1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 19.8 nM (compound 15e, N-1 cyclopropylmethyl) |
| Comparator Or Baseline | 15a (N-1 methyl): 194 nM; 15b (N-1 ethyl): 59.8 ± 32.4 nM |
| Quantified Difference | 9.8-fold lower IC50 vs. methyl; 3.0-fold lower IC50 vs. ethyl |
| Conditions | Mobility shift assay; single measurement for 15e; triplicate mean ± SD for 15b; single measurement for 15a |
Why This Matters
This >9-fold potency differential is non-trivial and directly impacts the compound's suitability for S6K1-targeted screening cascades or lead optimization.
- [1] PMC3858552. Table 4. IC50 values and ligand efficiencies for N-1 substituted compounds 15. https://pmc.ncbi.nlm.nih.gov/articles/PMC3858552/table/T4/ View Source
